Home > Products > Screening Compounds P143533 > Tezacaftor metabolite M1
Tezacaftor metabolite M1 -

Tezacaftor metabolite M1

Catalog Number: EVT-15487516
CAS Number:
Molecular Formula: C26H25F3N2O6
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tezacaftor metabolite M1 is a significant active metabolite derived from the drug tezacaftor, which is primarily utilized in the treatment of cystic fibrosis. Tezacaftor itself acts as a corrector for the cystic fibrosis transmembrane conductance regulator protein, particularly in patients with the F508del mutation. The M1 metabolite retains similar pharmacological activity to its parent compound, contributing to its therapeutic effects.

Source and Classification

Tezacaftor metabolite M1 is classified as a small organic molecule, specifically a metabolite of tezacaftor. Its chemical formula is C26H25F3N2O6C_{26}H_{25}F_{3}N_{2}O_{6} with a molecular weight of approximately 518.49 g/mol. The compound is recognized under various identifiers, including its CAS number 1432656-97-7 and InChI key BMKQCBWIEAQYOI-UHFFFAOYSA-N .

Synthesis Analysis

Methods and Technical Details

The synthesis of tezacaftor, and consequently its metabolites, involves several key steps, primarily focusing on the formation of critical structural components. The synthetic route typically includes:

  1. Formation of Key Fragments: The synthesis begins with the preparation of cyclopropylacetic acid through palladium-catalyzed decarboxylative arylation followed by cyclopropanation.
  2. Indole Subunit Creation: Regioselective bromination and subsequent reactions lead to the formation of an aminoindole subunit.
  3. Amide Bond Formation: The final step involves coupling the acid fragment with the indole subunit to yield tezacaftor, which is then deprotected to release the active compound .

This convergent synthesis strategy allows for efficient production with high yields.

Molecular Structure Analysis

Structure and Data

Tezacaftor metabolite M1 has a complex molecular structure characterized by multiple functional groups. The IUPAC name for M1 is:

1(2,2difluoro2H1,3benzodioxol5yl)N[8fluoro2hydroxy4(hydroxymethyl)1,1dimethyl1H,2H,4H,5H[1,4]oxazepino[4,5a]indol9yl]cyclopropane1carboxamide1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-N-[8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-1H,2H,4H,5H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide

The chemical structure includes various rings and substituents that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tezacaftor metabolite M1 undergoes several metabolic transformations primarily facilitated by cytochrome P450 enzymes (CYP3A4 and CYP3A5). These enzymes are responsible for converting tezacaftor into its active form (M1) as well as other metabolites (M2 and M5) that have varying degrees of biological activity. The metabolic pathway involves hydroxylation and conjugation reactions that enhance solubility and facilitate excretion .

Mechanism of Action

Process and Data

Tezacaftor metabolite M1 functions as a corrector of the cystic fibrosis transmembrane conductance regulator protein. It aids in the proper folding and trafficking of the protein to the cell surface, enhancing chloride ion transport across epithelial membranes. This mechanism is particularly beneficial for individuals with the F508del mutation in the CFTR gene, as it helps restore some functional capacity to the defective protein .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tezacaftor metabolite M1 exhibits several notable physical and chemical properties:

  • Molecular Weight: 518.49 g/mol
  • Water Solubility: 0.0149 mg/mL
  • LogP: 3.43 (indicating moderate lipophilicity)
  • pKa Values: Strongest acidic pKa at 11.38; strongest basic pKa at -3
  • Polar Surface Area: 102.18 Ų
  • Number of Rotatable Bonds: 4
  • Hydrogen Bond Donors/Acceptors: 3/6 respectively .

These properties influence its pharmacokinetics and bioavailability.

Applications

Scientific Uses

Tezacaftor metabolite M1 is primarily used in clinical settings for treating cystic fibrosis in patients with specific genetic mutations. Its role as an active metabolite enhances the efficacy of tezacaftor in restoring CFTR function, making it a critical component in combination therapies such as Symdeko (tezacaftor/ivacaftor) and Kaftrio (elexacaftor/tezacaftor/ivacaftor) . Furthermore, ongoing research may explore additional therapeutic applications or improvements in formulation strategies that leverage its pharmacological properties.

Introduction to Tezacaftor Metabolite M1 in Cystic Fibrosis Therapeutics

Role of CFTR Modulators in Cystic Fibrosis Management

Cystic fibrosis (CF) arises from mutations in the CFTR gene, leading to defective chloride transport and multisystem dysfunction. CFTR modulators—small molecules correcting the underlying protein defect—revolutionize CF care by targeting specific mutation classes. Correctors like lumacaftor, tezacaftor, and elexacaftor facilitate CFTR protein folding and trafficking, while potentiators like ivacaftor enhance channel gating at the cell surface. Combination therapies (e.g., elexacaftor/tezacaftor/ivacaftor) yield clinically significant improvements in lung function, nutritional status, and quality of life. These modulator regimens form the therapeutic cornerstone for ~85% of people with CF (pwCF) harboring at least one F508del mutation [1] [4] [6].

Biotransformation of Tezacaftor: Overview of Major Metabolites

Tezacaftor (TEZ), a second-generation corrector, undergoes extensive hepatic metabolism primarily via cytochrome P450 3A (CYP3A) enzymes and uridine diphosphate-glucuronosyltransferases (UGTs). The major metabolites identified are:

  • M1-TEZ (M1): Formed through oxidative pathways (CYP3A-mediated hydroxylation).
  • M2-TEZ: Generated via glucuronidation (UGT-mediated conjugation).
  • M5-TEZ: A minor oxidative metabolite.
Table 1: Tezacaftor Metabolic PathwaysMetabolitePrimary Formation PathwayPharmacologic ActivityRelative Potency vs. Parent
M1-TEZCYP3A oxidationActiveSimilar
M2-TEZUGT glucuronidationLow activity<10%
M5-TEZCYP3A oxidationInactiveNegligible

Studies using radiolabeled tezacaftor indicate that 72% of the dose is excreted in feces (primarily as unchanged drug or M2-TEZ), while 14% appears in urine (mostly M2-TEZ). Less than 1% of the administered dose is excreted as intact tezacaftor, confirming extensive first-pass metabolism [2] [3] [5].

Significance of M1 as a Pharmacologically Active Metabolite

M1-TEZ is a major pharmacologically active metabolite with corrector activity comparable to the parent drug, tezacaftor. In vitro studies demonstrate that M1-TEZ binds the CFTR protein’s Membrane Spanning Domain 1 (MSD1), stabilizing its conformation and improving trafficking to the cell surface. Its potency in restoring F508del-CFTR function is similar to tezacaftor. Pharmacokinetic studies in humans reveal that the plasma exposure ratio of M1-TEZ to tezacaftor at steady state is ~35%, signifying substantial contribution to overall pharmacologic activity. Consequently, M1-TEZ is integral to the net therapeutic effect of tezacaftor-containing regimens [2] [3] [6].

Properties

Product Name

Tezacaftor metabolite M1

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(4R)-8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-4,5-dihydro-2H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide

Molecular Formula

C26H25F3N2O6

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C26H25F3N2O6/c1-24(2)21-8-13-7-17(16(27)10-18(13)31(21)11-15(12-32)35-23(24)34)30-22(33)25(5-6-25)14-3-4-19-20(9-14)37-26(28,29)36-19/h3-4,7-10,15,23,32,34H,5-6,11-12H2,1-2H3,(H,30,33)/t15-,23?/m1/s1

InChI Key

BMKQCBWIEAQYOI-NKTHEXPSSA-N

Canonical SMILES

CC1(C(OC(CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Isomeric SMILES

CC1(C(O[C@H](CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.